6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Description
Properties
CAS No. |
1358466-37-1 |
|---|---|
Molecular Formula |
C25H19FN4O4 |
Molecular Weight |
458.449 |
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C25H19FN4O4/c1-33-21-11-10-15(13-22(21)34-2)20(31)14-29-19-9-4-3-8-18(19)24-27-23(28-30(24)25(29)32)16-6-5-7-17(26)12-16/h3-13H,14H2,1-2H3 |
InChI Key |
VYPFYRJFMMVIDO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC(=CC=C5)F)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in oncology. This article provides a detailed examination of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure composed of a quinazoline core fused with a triazole ring. The presence of electron-withdrawing groups such as fluorine and methoxy groups enhances its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties . In vitro tests against various cancer cell lines have shown promising results:
- A549 (Lung Cancer) : IC50 = 5.9 ± 1.7 µM
- SW-480 (Colorectal Cancer) : IC50 = 2.3 ± 0.91 µM
- MCF-7 (Breast Cancer) : IC50 = 5.65 ± 2.33 µM
These values indicate that the compound has a potent antiproliferative effect, particularly against lung and colorectal cancer cells, outperforming standard chemotherapeutics like Cisplatin in some cases .
The mechanism behind the anticancer activity includes:
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound led to increased early and late apoptotic cell populations in A549 cells.
- Cell Cycle Arrest : The compound caused significant accumulation of cells in the S-phase of the cell cycle, suggesting interference with DNA synthesis .
Structure-Activity Relationship (SAR)
The presence of specific substituents on the phenyl rings plays a crucial role in enhancing the biological activity:
- The 3,4-dimethoxyphenyl group is essential for maximizing anticancer effects.
- The 3-fluorophenyl group contributes to the overall potency through electronic effects .
Table 1: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.9 ± 1.7 | Induces apoptosis; S-phase arrest |
| SW-480 | 2.3 ± 0.91 | Induces apoptosis; S-phase arrest |
| MCF-7 | 5.65 ± 2.33 | Induces apoptosis; S-phase arrest |
Study 1: Cytotoxic Evaluation
In a study evaluating various synthesized quinazoline derivatives including our compound of interest, it was found that compounds with similar structural motifs exhibited varying degrees of cytotoxicity against cancer cell lines, reinforcing the importance of substituent placement in enhancing biological activity .
Study 2: Molecular Docking Studies
Molecular docking simulations indicated that the compound binds effectively to the Epidermal Growth Factor Receptor (EGFR) , which is pivotal in many cancers. The binding affinity was calculated using MMGB/PBSA methods, supporting its potential as a targeted therapeutic agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various cancer cell lines including:
- Hepatocellular carcinoma (HePG-2)
- Mammary gland breast cancer (MCF-7)
- Human prostate cancer (PC3)
- Colorectal carcinoma (HCT-116)
In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against these cell lines, suggesting its potential as a lead compound for anticancer drug development .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains. This aspect is particularly relevant in the context of rising antibiotic resistance, making it a candidate for further exploration in antibacterial drug discovery .
Fluorescent Properties
The incorporation of fluorine and dimethoxy groups enhances the fluorescent properties of this compound, making it suitable for applications in biological imaging and as a fluorophore in various assays. The ability to act as a fluorescent probe can facilitate real-time monitoring of biological processes .
Case Studies and Research Findings
- Anticancer Evaluation : A study conducted at Al-Azhar University demonstrated that derivatives of triazoloquinazoline exhibited potent anticancer activity. The synthesized compounds were subjected to MTT assays and showed varying degrees of cytotoxicity against selected cancer cell lines .
- Structure-Activity Relationship Studies : Research has focused on understanding how modifications to the molecular structure affect biological activity. For instance, variations in substituents on the triazole ring have been shown to significantly influence both anticancer and antimicrobial activities .
- Fluorescent Applications : Investigations into the optical properties revealed that compounds with similar structures could be effectively utilized as fluorescent markers in cellular imaging techniques due to their favorable emission characteristics .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Physicochemical Properties
- Electron-withdrawing effects : The 3-fluorophenyl group at C2 may increase electrophilicity, favoring interactions with biological targets (e.g., kinase enzymes) .
- Thermal stability : Compounds with aromatic fluorinated substituents (e.g., 2-(3-fluorophenyl) analogs in Table 1) exhibit higher melting points (>200°C), suggesting robust crystalline stability .
Q & A
Q. What are the standard synthetic protocols for preparing this compound and its analogs?
The synthesis typically involves cyclocondensation of quinazolinone precursors with substituted triazole intermediates. Key steps include:
- Reagent selection : Use of 3,4-dimethoxyphenylacetyl chloride for acylation and 3-fluorophenyl boronic acid for Suzuki coupling (if applicable) .
- Reaction conditions : Optimized at 80–100°C in polar aprotic solvents (e.g., DMF) with catalytic bases like K₂CO₃. Yields range from 30–45% for structurally complex analogs .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Table 1 : Representative Synthetic Parameters for Triazoloquinazolinone Derivatives
| Precursor | Coupling Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 5(6H)-quinazolinone core | 3,4-Dimethoxyphenylacetyl chloride | DMF | 39.5 | >98% |
| 3-Fluorophenyl boronic acid | Pd(PPh₃)₄ | THF/H₂O | 42.0 | 97% |
Q. Which spectroscopic methods are effective for structural characterization?
- 1H/13C NMR : Confirm substituent integration and coupling patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; fluorophenyl aromatic signals at δ 6.8–7.5 ppm) .
- LC-MS : Validate molecular ion peaks (e.g., [M+H]+ m/z 516.2) and fragmentation patterns .
- Elemental Analysis : Verify C, H, N content (e.g., calculated C: 67.8%, H: 4.2%, N: 13.6% vs. observed C: 67.5%, H: 4.3%, N: 13.4%) .
Q. What initial biological screening approaches are recommended?
- In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference compounds like doxorubicin .
Advanced Research Questions
Q. How can synthesis be optimized for higher yield and purity?
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yields by 15–20% .
- Catalyst optimization : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for C–N bond formation .
- Solvent screening : Test ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility of hydrophobic intermediates .
Q. How to resolve contradictions in biological activity data?
- Meta-analysis : Compare IC₅₀ values across studies (Table 2) and adjust for assay variability (e.g., ATP concentration in kinase assays) .
- SAR studies : Correlate substituent effects (e.g., 3-fluorophenyl vs. 4-methoxyphenyl) with activity trends using multivariate regression .
Table 2 : Comparative Biological Activities of Analogous Compounds
| Compound | Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| 2-(3-Fluorophenyl)-triazoloquinazolinone | EGFR | 0.85 | Fluorescence | |
| 2-(4-Methoxyphenyl)-analog | COX-2 | 1.20 | ELISA |
Q. How can computational modeling predict target binding affinity?
- Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR). Focus on H-bonding with Arg120 and hydrophobic contacts with Val523 .
- MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
Q. What experimental designs evaluate environmental impact?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
